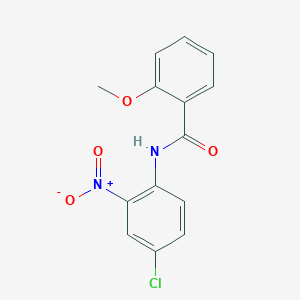![molecular formula C10H18N2O5S B5204674 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate](/img/structure/B5204674.png)
1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various research fields, including biochemistry, pharmacology, and molecular biology. In
Mécanisme D'action
The mechanism of action of 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate involves the binding of the compound to the active site of PTPs. This binding results in the inhibition of PTP activity, which leads to the modulation of cellular processes. The specific mechanism of action of this compound on different PTPs is still being investigated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate have been studied extensively in various cell lines and animal models. This compound has been found to modulate various signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. The modulation of these pathways has been shown to affect cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate in lab experiments is its high potency as a PTP inhibitor. This compound has been shown to be effective at micromolar concentrations, which makes it useful in various cell-based assays. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are several future directions for the research on 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate. One direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another direction is the development of more potent and specific PTP inhibitors based on the structure of this compound. Additionally, the exploration of the mechanism of action of this compound on different PTPs can provide insights into the regulation of cellular signaling pathways.
Conclusion
In conclusion, 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate is a promising compound that has potential applications in various scientific research fields. Its unique properties as a PTP inhibitor make it useful in the modulation of cellular processes, and its high potency in cell-based assays makes it a valuable tool for research. Further studies on this compound can provide insights into the regulation of cellular signaling pathways and the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate involves the reaction of N-(tert-butoxycarbonyl)-L-valine with 2-cyanoethyl-N,N-diisopropylchloroacetamide in the presence of triethylamine. The resulting product is then treated with methanesulfonyl chloride to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
The unique properties of 1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate make it useful in various scientific research applications. This compound has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cellular signaling pathways. The inhibition of PTPs by this compound has been shown to modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
[1-(2-cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-10(2,7-13)8(17-18(3,15)16)9(14)12-6-4-5-11/h8,13H,4,6-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBWVBZMMKYIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC#N)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Cyanoethylamino)-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl] methanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5204604.png)
![2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B5204619.png)
![(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine](/img/structure/B5204623.png)
![3-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5204631.png)
![4-{[(4-methylphenyl)thio]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5204641.png)

![(3aS*,5S*,9aS*)-5-(2-furyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5204651.png)
![1-[(benzylthio)methyl]-4-nitrobenzene](/img/structure/B5204654.png)
![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5204656.png)
![6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204670.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B5204684.png)